

# Inogatran: A Technical Overview of the Direct Thrombin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Inogatran**, a direct thrombin inhibitor. The document details its core physicochemical properties, mechanism of action, and the experimental models used to evaluate its efficacy.

### **Core Molecular Data**

**Inogatran** is a small molecule, peptidomimetic direct inhibitor of thrombin.[1] Its fundamental molecular and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C21H38N6O4	[1][2][3][4]
Molecular Weight	438.6 g/mol	[1][2]
CAS Number	155415-08-0	[1][2][3][4]

### **Mechanism of Action: Direct Thrombin Inhibition**

**Inogatran** exerts its anticoagulant effect by directly and competitively inhibiting thrombin, a key serine protease in the coagulation cascade.[5] Thrombin plays a central role in hemostasis and thrombosis by:



- Converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.
- Amplifying its own generation by activating upstream coagulation factors V, VIII, and XI.
- Activating platelets through protease-activated receptors (PARs), leading to their aggregation and the release of prothrombotic factors.

By binding to the active site of thrombin, **Inogatran** effectively blocks these downstream effects, thereby preventing the formation and propagation of thrombi.

## Coagulation Cascade and Inogatran's Site of Action

The following diagram illustrates the coagulation cascade and highlights the central role of thrombin and the inhibitory action of **Inogatran**.

Coagulation cascade showing the central role of Thrombin and the inhibitory action of **Inogatran**.

## **Experimental Protocols for Efficacy Evaluation**

The antithrombotic efficacy of **Inogatran** has been evaluated in various preclinical models of arterial and venous thrombosis. The following sections detail the methodologies of two key experimental models.

## Ferric Chloride-Induced Arterial Thrombosis Model (Rat)

This model is widely used to induce oxidative injury to the arterial endothelium, leading to the formation of a platelet-rich thrombus.

#### Methodology:

- Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the carotid artery is surgically exposed.
- Thrombus Induction: A filter paper saturated with a ferric chloride (FeCl3) solution (typically 35-50%) is applied topically to the exposed artery for a defined period (e.g., 10 minutes).
- Parameter Measurement:



- Time to Occlusion (TTO): Blood flow is monitored using a Doppler flow probe, and the time taken for complete cessation of blood flow is recorded.
- Thrombus Weight: After a set period, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.
- Drug Administration: **Inogatran** or vehicle is typically administered intravenously (i.v.) as a bolus followed by a continuous infusion before the application of ferric chloride.

# Electrolytic Injury-Induced Venous Thrombosis Model (Canine)

This model creates a more physiologically relevant venous thrombus by inducing endothelial damage via an electrical current.

#### Methodology:

- Animal Preparation: Anesthetized dogs undergo a surgical procedure to expose a femoral vein.
- Thrombus Induction: A small-gauge needle electrode is inserted into the vein, and a controlled anodal direct current (e.g., 250 μA) is applied for a specific duration (e.g., 30 minutes). This electrolytic injury denudes the endothelium, initiating thrombus formation.
- Parameter Measurement:
  - Thrombus Score/Weight: The degree of thrombus formation is often assessed using a scoring system based on visual inspection or by measuring the weight of the formed thrombus.
  - Histopathology: The vessel segment can be excised for histological examination to assess thrombus composition and vessel wall injury.
- Drug Administration: Inogatran is administered intravenously prior to and during the electrolytic injury.

## **Quantitative Effects on Coagulation Parameters**



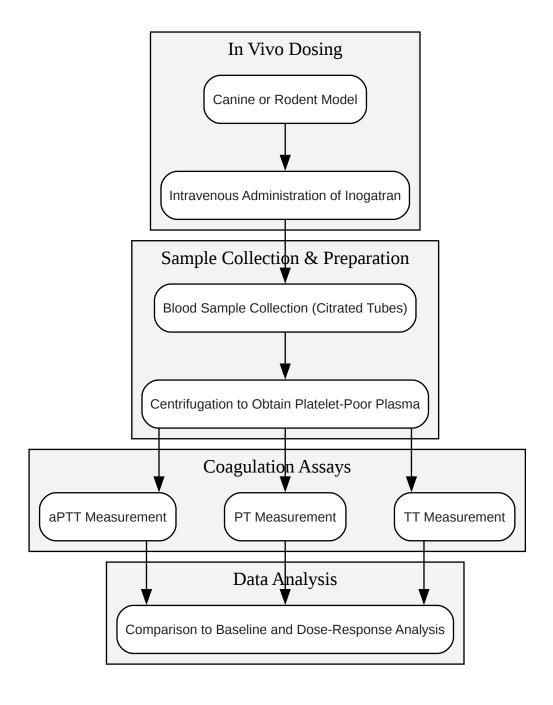
The anticoagulant effect of **Inogatran** can be quantified by measuring its impact on standard coagulation assays.

Coagulation Parameter	Effect of Inogatran
Activated Partial Thromboplastin Time (aPTT)	Dose-dependent prolongation
Prothrombin Time (PT)	Dose-dependent prolongation
Thrombin Time (TT)	Marked, dose-dependent prolongation

In a canine model of venous thrombosis, intravenous administration of **Inogatran** at doses of 0.075, 0.25, and 0.75 mg/kg resulted in dose-dependent increases in aPTT, TT, and PT.[3]

# **Experimental Workflow for Assessing Coagulation Parameters**





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